6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H6BrN3O2S |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H6BrN3O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H,(H2,9,12,13) |
InChI Key |
OZVYHEDRKKUOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with various carbonyl compounds or alkenes, followed by bromination and sulfonamide formation . The reaction conditions often involve the use of metal catalysts, such as copper or palladium, and can be carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
It appears the query is focused on a specific compound, "6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide." However, the search results provide information on:
- Substituted imidazopyridines .
- Imidazo[1,2-a]pyridines in general .
- The uses of imidazopyridines as bromodomain inhibitors .
Here's a summary of the information provided in the context of the broader imidazopyridine class of compounds:
Imidazopyridines
Imidazopyridines possess a wide array of applications in biology and pharmacology, leading to their acceptance as a "drug preconception" scaffold . They have shown promise in:
- Anticancer activity .
- Antitubercular activity .
- Antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities .
- Use as proton pump inhibitors .
Some specific applications and related information:
- Anti-cancer Properties: Imidazo[1,2-a]pyridines have demonstrated anticancer activity in melanoma and cervical cancer cells . They can induce cell cycle arrest and apoptosis, potentially through p53-mediated mechanisms . One study showed that a specific imidazo[1,2-a]pyridine compound reduced levels of phospho-protein kinase B and p-mechanistic target of rapamycin, while increasing levels of cell cycle inhibitors p53 and p21 . Another study reported that selenylated imidazo[1,2-a]pyridines inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis .
- Anti-tubercular Activity: Imidazo[1,2-a]pyridine amide (IPA) and imidazo[1,2-a]pyridine sulfonamide (IPS) derivatives exhibit anti-mycobacterial capabilities . One compound, IPA-6, was found to be significantly more potent than ethambutol, a standard drug, in in vitro tests against Mycobacterium tuberculosis H37Rv .
- Bromodomain Inhibition: Substituted imidazopyridines can act as bromodomain inhibitors, which is useful in treating diseases and conditions where bromodomain inhibition is desired . Bromodomain inhibitors are considered potentially useful in treating various diseases or conditions, including cancer, chronic autoimmune, and inflammatory conditions .
- Other therapeutic applications: Several imidazopyridine-based drugs have been developed, including Zolpidem (insomnia treatment), Alpidem (anxiolytic), Olprinone (cardiovascular agent), Zolimidine (treatment for peptic ulcer and gastro-oesophageal reflux disease) and Minodronic acid (treatment for osteoporosis) .
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the imidazo[1,2-a]pyridine core can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target proteins and lead to the observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid : Replacing the sulfonamide with a carboxylic acid group reduces solubility in aqueous media but increases reactivity toward esterification or amidation. This compound has a molecular weight of 241.04 g/mol and is used as an intermediate in inhibitor synthesis .
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate : The ester derivative exhibits improved lipophilicity, favoring membrane permeability in drug candidates. Its synthesis involves palladium-catalyzed couplings, similar to the sulfonamide analog .
- 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide (ZAPJAD) : This compound features both sulfonamide and sulfinyl groups, enhancing conformational flexibility and binding affinity in enzyme inhibition studies .
Substituent Variations at Position 6
- 6-Chloro-3-nitroimidazo[1,2-a]pyridine derivatives: Chlorine and nitro groups at positions 6 and 3, respectively, are found in antitrypanosomal agents. These substituents increase electrophilicity, improving interactions with parasitic targets .
- 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) : A bulky aryl group at position 2 enhances π-stacking interactions in crystal structures, while bromine at position 6 allows for Suzuki-Miyaura couplings .
Physicochemical and Pharmacokinetic Properties
Notes:
- The sulfonamide group in this compound improves aqueous solubility compared to ester or carboxylic acid derivatives.
- Bromine at position 6 increases molecular weight but enables versatile cross-coupling reactions for diversification .
Biological Activity
6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 276.11 g/mol. The compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a sulfonamide group at the 3-position. These structural attributes contribute to its reactivity and biological activity, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group enhances the compound's capacity to interfere with enzymatic pathways crucial for microbial growth or cancer cell proliferation. It has been shown to form hydrogen bonds with enzyme active sites, effectively inhibiting their activity. Additionally, the presence of the bromine atom may enhance binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antitubercular properties. A study involving various imidazo[1,2-a]pyridine sulfonamides demonstrated that compounds with halogen substitutions (including bromine) showed enhanced anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.05 μg/mL, significantly surpassing standard treatments like ethambutol .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound displayed cytotoxic effects against various cancer cell lines. One study reported IC values indicating significant inhibition of cell proliferation in MDA-MB-231 triple-negative breast cancer cells, highlighting its potential as an anticancer agent with selective toxicity towards cancer cells compared to normal cells .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[1,2-a]pyridine | Lacks bromine and sulfonamide groups | Parent compound without substituents |
| 3-Bromoimidazo[1,2-a]pyridine | Contains bromine but lacks sulfonamide | Similar reactivity but different biological profile |
| Imidazo[1,2-a]pyridine-3-sulfonamide | Lacks bromine atom | Focused on sulfonamide properties |
| This compound | Contains both bromine and sulfonamide | Enhanced reactivity and potential therapeutic applications |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitubercular Activity : A comprehensive study synthesized multiple imidazo[1,2-a]pyridine derivatives and tested them against Mycobacterium tuberculosis H37Rv. The most potent compounds exhibited MIC values significantly lower than existing treatments, indicating their potential as new therapeutic agents for tuberculosis .
- Cytotoxicity in Cancer Models : In vitro assays demonstrated that the compound effectively inhibited cell growth in various cancer cell lines. For example, it showed promising results against MDA-MB-231 cells with an IC value indicating potent cytotoxicity while sparing normal cells .
- Mechanistic Insights : Studies have elucidated the mechanism by which the compound interacts with target proteins through hydrogen bonding and halogen interactions, enhancing its binding affinity and specificity towards biological targets. This interaction is crucial for its enzyme inhibition capabilities in both antimicrobial and anticancer contexts.
Q & A
Q. What are the key synthetic routes for 6-bromoimidazo[1,2-a]pyridine-3-sulfonamide, and how are reaction conditions optimized?
The synthesis of the sulfonamide derivative typically begins with the sulfonation of 6-bromoimidazo[1,2-a]pyridine. describes a method where 6-bromoimidazo[1,2-a]pyridine is reacted with chlorosulfonic acid in chloroform under reflux to yield the sulfonic acid intermediate. Conversion to the sulfonamide involves subsequent amidation, a standard procedure using amines. Key optimization parameters include temperature control (reflux at 60–80°C), solvent selection (chloroform for sulfonation), and purification via precipitation (e.g., using ethanol/diethyl ether) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, is essential for confirming the structure. For example, HMBC correlations can resolve coupling between hydrogen and nitrogen atoms in the imidazo[1,2-a]pyridine core . X-ray crystallography using programs like SHELXL ( ) enables precise determination of bond lengths and angles, especially for halogen substituents (e.g., bromine at C6) .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine at the C6 position facilitates Suzuki-Miyaura cross-coupling, enabling the introduction of aryl or heteroaryl groups. demonstrates this using 6-bromoimidazo[1,2-a]pyridine with trifluoromethanesulfonate esters under Pd catalysis (60°C, 24 h). Yields depend on ligand selection (e.g., tri(o-tolyl)phosphine) and solvent polarity .
Advanced Research Questions
Q. What computational methods are used to predict the biological activity and electronic properties of this sulfonamide derivative?
Density Functional Theory (DFT) studies analyze electronic excitations, molecular electrostatic potentials, and nonlinear optical (NLO) properties. highlights the use of solvent modeling and topological analysis (e.g., NBO, AIM) to predict binding affinities to biological targets like enzymes . Molecular docking can further validate interactions with therapeutic targets such as PI3-K isoforms .
Q. How do structural modifications (e.g., sulfonamide group, halogen substitution) impact its biological activity?
The sulfonamide group enhances hydrogen-bonding capacity, critical for binding to enzymes like farnesyl pyrophosphate synthase (FPPS) or Rab geranylgeranyl transferase (RGGT). shows that substituents at C6 (e.g., bromine) improve metabolic stability and selectivity in kinase inhibitors. Comparative studies with analogs lacking the sulfonamide group ( ) reveal reduced activity, underscoring its pharmacophoric role .
Q. What experimental strategies resolve contradictions in reported biological data for this compound?
Discrepancies in IC values or selectivity profiles often arise from assay conditions (e.g., cell lines, ATP concentrations). recommends using isoform-specific inhibitors (e.g., CAL-101 for p110δ) as controls. Dose-response curves and kinetic binding assays (e.g., SPR) can clarify mechanism-of-action conflicts .
Q. How is the compound utilized in the development of targeted cancer therapies?
It serves as a scaffold for PI3-K inhibitors, particularly p110α-selective agents. details its incorporation into sulfonohydrazide derivatives that block kinase activity. In vivo efficacy studies require optimizing pharmacokinetic properties via PEGylation () or prodrug strategies to enhance solubility .
Methodological and Analytical Challenges
Q. What purification techniques are optimal for isolating this compound?
Flash chromatography on silica gel ( ) effectively separates impurities after sulfonation. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients is recommended. Recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. How can researchers address low yields in Mizoroki–Heck functionalization of this compound?
Low yields often stem from Pd catalyst deactivation. suggests using Pd(OAc) with tri(o-tolyl)phosphine to stabilize the catalytic cycle. Microwave-assisted synthesis () reduces reaction times and improves efficiency for aryl coupling .
Q. What are the best practices for stability testing under physiological conditions?
Accelerated stability studies in PBS (pH 7.4) at 37°C, monitored via LC-MS, identify degradation products (e.g., desulfonation). Lyophilization improves long-term storage stability. recommends using cryoprotectants for biological assays .
Comparative and Structural Analysis
Q. How does this compound compare to its non-brominated or non-sulfonamide analogs?
The bromine atom enhances electrophilicity for cross-coupling, while the sulfonamide group increases solubility and target affinity. shows that replacing bromine with chlorine (6-chloro analog) reduces metabolic stability, and removing the sulfonamide (e.g., 6-bromoimidazo[1,2-a]pyridine) diminishes kinase inhibition .
Q. What structural insights can be gained from its crystal structure?
X-ray data (using SHELXL, ) reveal planarity of the imidazo[1,2-a]pyridine core, with sulfonamide oxygen atoms participating in hydrogen-bonding networks. Halogen bonding between bromine and nearby residues (e.g., in protein targets) can be quantified via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
